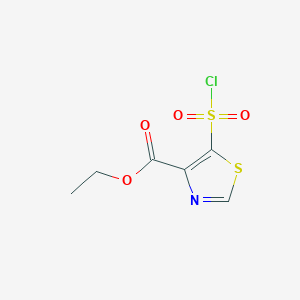

Ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate

Description

Properties

Molecular Formula |

C6H6ClNO4S2 |

|---|---|

Molecular Weight |

255.7 g/mol |

IUPAC Name |

ethyl 5-chlorosulfonyl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C6H6ClNO4S2/c1-2-12-5(9)4-6(13-3-8-4)14(7,10)11/h3H,2H2,1H3 |

InChI Key |

MCTSPJZOJQUVNU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC=N1)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Ethyl 2-Aminothiazole-4-Carboxylate

A widely documented route starts from commercially available ethyl 2-aminothiazole-4-carboxylate. The process involves diazotization followed by sulfonation to install the chlorosulfonyl group at the 5-position of the thiazole ring.

- Dissolve ethyl 2-aminothiazole-4-carboxylate in concentrated hydrochloric acid and acetonitrile.

- Cool the mixture to approximately -20 °C.

- Prepare a sodium nitrite solution in cold water separately.

- Slowly add the sodium nitrite solution to the cooled aminothiazole solution to form a diazonium intermediate.

- Subsequently, introduce chlorosulfonic acid or a similar sulfonating agent to replace the diazonium group with a chlorosulfonyl substituent.

- The reaction is monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).

- After completion, the reaction mixture is quenched with cold aqueous hydrochloric acid and worked up by extraction or precipitation methods.

- Purification is typically achieved by column chromatography on silica gel using ethyl acetate and hexane mixtures.

Yields: Approximately 85% yield of ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate as a brown solid has been reported.

Use of Chlorosulfonic Acid Direct Sulfonation

An alternative method involves direct sulfonation of thiazole derivatives with chlorosulfonic acid:

- Thiazole carboxylate derivatives are reacted with chlorosulfonic acid under controlled temperature to selectively introduce the chlorosulfonyl group.

- Solvents such as dichloromethane or acetonitrile may be used to moderate the reaction environment.

- This method is scalable and suitable for industrial production with optimization of reaction parameters such as temperature, time, and reagent stoichiometry.

Stepwise Synthesis via Chloroacetamide Intermediates

In some synthetic schemes, this compound is prepared through intermediates like 2-chloro-N-(thiazol-2-yl)acetamide derivatives:

- Starting from ethyl 2-amino-5-methylthiazole-4-carboxylate, reaction with chloroacetyl chloride in the presence of triethylamine forms chloroacetamide intermediates.

- These intermediates undergo further substitution with mercaptoheterocycles under basic conditions (e.g., potassium carbonate in acetone).

- This multi-step approach allows structural diversification but is more complex than direct sulfonation.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Concentrated HCl / Acetonitrile; DCM | Cooling to -20 °C critical for diazotization |

| Temperature | -20 °C to 0 °C during diazotization; RT for sulfonation | Controls selectivity and yield |

| Reagents | Sodium nitrite, chlorosulfonic acid | Stoichiometry affects purity |

| Work-up | Acid quench, extraction with DCM or precipitation | Purification by column chromatography |

| Yield | 80-90% | High yield with optimized conditions |

Characterization and Analytical Data

The synthesized this compound is characterized by:

- Infrared Spectroscopy (IR): Strong absorption bands for sulfonyl groups (S=O symmetric and asymmetric stretches around 1160-1320 cm⁻¹).

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR confirm the thiazole ring and ester groups.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.

- Melting Point: Reported melting points for related derivatives range from 110-140 °C, indicating solid-state purity.

Applications and Further Functionalization

The chlorosulfonyl group in this compound is highly reactive, allowing subsequent coupling reactions with amines to form sulfonamide derivatives. These derivatives have been explored for antimicrobial and antifungal activities, demonstrating the importance of this intermediate in medicinal chemistry.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Reduction: The compound can be reduced to form the corresponding sulfonamide.

Oxidation: Oxidative reactions can lead to the formation of sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thiols.

Reduction: Formation of sulfonamides.

Oxidation: Formation of sulfonic acids.

Scientific Research Applications

Ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate is a sulfur-containing heterocyclic compound featuring a chlorosulfonyl group attached to a thiazole ring. It has a molecular weight of approximately 227.7 g/mol and the molecular formula . The compound is notable for its potential applications in medicinal chemistry and organic synthesis, primarily due to the chlorosulfonyl group's reactivity, which allows it to participate in various chemical transformations.

Synthesis and Reactions

The synthesis of this compound typically involves reacting thiazole derivatives with chlorosulfonic acid under controlled conditions, often using solvents like dichloromethane or acetonitrile. The process can be scaled up for industrial production using continuous flow reactors to optimize yield and purity.

This compound undergoes various chemical reactions:

- Substitution Reactions The chlorosulfonyl group can be replaced by nucleophiles like amines or alcohols to form sulfonamide or sulfonate derivatives.

- Oxidation and Reduction Reactions It can undergo oxidation to form sulfonic acids or reduction to form sulfides.

- Cyclization Reactions It can participate in cyclization reactions to create more complex heterocyclic structures.

Common reagents used in these reactions include nucleophiles (amines, alcohols), oxidizing agents (hydrogen peroxide, potassium permanganate), and reducing agents (sodium borohydride, lithium aluminum hydride).

Applications in Scientific Research

This compound serves as an important intermediate in organic synthesis. Its applications include:

- Development of new antimicrobial agents

- Synthesis of potential anticancer drugs

Interaction studies involving this compound focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies reveal how the chlorosulfonyl group modifies target molecules, potentially leading to changes in their function or activity. Such interactions are crucial for understanding the compound's mechanism of action and its potential therapeutic effects.

Structural Similarity and Uniqueness

Mechanism of Action

The mechanism of action of Ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate is primarily based on its ability to act as an electrophile. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a valuable tool for modifying proteins and other biomolecules, thereby affecting their function and activity.

Comparison with Similar Compounds

Substituent Position and Type

Key Insight : The chlorosulfonyl group at C5 in the target compound confers higher electrophilicity compared to sulfonamides or alkyl/aryl substituents, facilitating nucleophilic attacks (e.g., by amines or alcohols) .

Physicochemical Properties

Key Insight: The chlorosulfonyl group increases acidity at C5 due to its strong electron-withdrawing nature, whereas methyl or amino substituents exhibit weaker electronic effects .

Biological Activity

Ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate is a sulfur-containing heterocyclic compound notable for its biological activity, particularly in medicinal chemistry and organic synthesis. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring with a chlorosulfonyl group, which contributes to its reactivity. Its molecular formula is C₇H₈ClNO₄S, and it has a molecular weight of approximately 227.7 g/mol. The chlorosulfonyl group is highly reactive, allowing the compound to interact with various biological macromolecules, which can lead to significant modifications in their structure and function.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to potential therapeutic effects.

Key Mechanisms Include:

- Enzyme Inhibition: The chlorosulfonyl group can modify active sites on enzymes, potentially inhibiting their function.

- Disruption of Cellular Processes: By interacting with nucleic acids and proteins, the compound may alter cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound has shown potential against various bacterial strains. For instance, studies have demonstrated that derivatives of thiazole compounds can inhibit the growth of Bacillus subtilis and Aspergillus niger at specific concentrations .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis | X µg/mL |

| Ethyl 2-(N-substituted phenyl)sulfamoyl thiazole-4-carboxylate | Aspergillus niger | Y µg/mL |

Note: Specific MIC values are typically determined through experimental studies.

Anticancer Activity

The compound's structural similarities to other thiazole derivatives suggest potential anticancer activity. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The cytotoxicity of these compounds often correlates with their ability to induce cell cycle arrest and apoptosis through various pathways .

Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | Z µM |

| Related Thiazole Derivative | HepG2 | W µM |

Case Studies

- Antimicrobial Study : A study conducted on ethyl 2-(N-substituted phenyl)sulfamoyl thiazole derivatives demonstrated significant antimicrobial activity against Bacillus subtilis, highlighting the potential of thiazole derivatives in developing new antibiotics .

- Anticancer Research : Another study evaluated a series of thiazole-based compounds for their cytotoxic effects on MCF-7 and HepG2 cells. The results indicated that modifications to the thiazole ring could enhance anticancer properties significantly .

Q & A

Q. What are the established synthetic routes for Ethyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate?

The compound can be synthesized via cyclization of precursors such as ethyl 2-aminothiazole-4-carboxylate using reagents like Lawesson’s reagent, followed by oxidative chlorination with agents like thionyl chloride. Key steps include maintaining anhydrous conditions and low temperatures (0–5°C) to prevent hydrolysis of the chlorosulfonyl group. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization from ethanol or dichloromethane/hexane mixtures .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy (1H, 13C) to confirm the ester (-COOEt) and chlorosulfonyl (-SO2Cl) groups.

- IR spectroscopy to identify characteristic S=O stretches (1360 cm⁻¹ and 1170 cm⁻¹).

- Mass spectrometry (ESI or EI) to verify molecular ion peaks ([M+H]+ or [M–Cl]+).

- X-ray crystallography (using SHELXL) for resolving crystal structure and bond geometry .

Q. How can researchers ensure the purity of synthesized batches?

Purity is validated via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and comparative melting point analysis. Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) removes impurities. Residual solvents are quantified using gas chromatography (GC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during chlorosulfonation?

Optimization involves:

- Slow addition of chlorosulfonic acid at -10°C to 0°C under nitrogen to suppress side reactions.

- Use of excess chlorinating agent (1.2–1.5 equiv.) to ensure complete conversion.

- Post-reaction quenching with ice-water to stabilize the sulfonyl chloride moiety.

- By-products (e.g., sulfonic acids) are identified via GC-MS and mitigated by adjusting stoichiometry .

Q. What strategies resolve discrepancies in NMR data between synthetic batches?

Discrepancies often arise from solvation effects or trace impurities. Solutions include:

Q. How can the compound’s potential as an enzyme inhibitor be systematically evaluated?

Methodologies include:

- In vitro enzyme assays (e.g., carbonic anhydrase inhibition) measuring IC50 values via fluorometric or colorimetric readouts.

- Molecular docking (AutoDock Vina) to predict binding modes to active sites.

- Cellular assays (MTT or apoptosis assays) using cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

Challenges include crystal twinning and low diffraction quality. Mitigation involves:

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Strategies include:

- Nucleophilic substitution of the chlorosulfonyl group with amines (e.g., aniline, benzylamine) to generate sulfonamides.

- Introducing electron-withdrawing groups (e.g., -CF3) at the thiazole 2-position to enhance electrophilicity.

- Parallel synthesis in microtiter plates for high-throughput screening against biological targets .

Data Contradiction and Validation

Q. How should conflicting biological activity data across studies be reconciled?

Q. What computational tools aid in predicting metabolite stability and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.